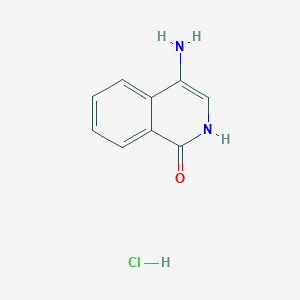

4-Aminoisoquinolin-1(2H)-one hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Aminoisoquinolin-1(2H)-one hydrochloride is a chemical compound with significant importance in various fields of scientific research. It is a derivative of isoquinoline, a heterocyclic aromatic organic compound. This compound is known for its unique structure, which includes an amino group and a hydrochloride salt, making it highly soluble in water and other polar solvents.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Aminoisoquinolin-1(2H)-one hydrochloride typically involves the reaction of isoquinoline derivatives with appropriate reagents. One common method includes the nitration of isoquinoline to form 4-nitroisoquinoline, followed by reduction to yield 4-aminoisoquinoline. The final step involves the conversion of 4-aminoisoquinoline to this compound through a reaction with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound often employs large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process typically involves continuous flow reactors, which allow for precise control of reaction parameters such as temperature, pressure, and reagent concentrations .

Analyse Des Réactions Chimiques

Types of Reactions

4-Aminoisoquinolin-1(2H)-one hydrochloride undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be reduced to form different amine derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or acetonitrile .

Major Products Formed

The major products formed from these reactions include nitrosoisoquinoline, nitroisoquinoline, and various substituted isoquinoline derivatives, depending on the specific reagents and conditions used .

Applications De Recherche Scientifique

4-Aminoisoquinolin-1(2H)-one hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mécanisme D'action

The mechanism of action of 4-Aminoisoquinolin-1(2H)-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparaison Avec Des Composés Similaires

Similar Compounds

Similar compounds to 4-Aminoisoquinolin-1(2H)-one hydrochloride include:

- 4-Nitroisoquinoline

- 4-Aminoisoquinoline

- Isoquinoline-1(2H)-one

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of an amino group and a hydrochloride salt. This structural feature enhances its solubility and reactivity, making it a valuable compound for various chemical and biological applications .

Activité Biologique

4-Aminoisoquinolin-1(2H)-one hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an in-depth examination of its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its isoquinoline core, which is pivotal for its biological activity. The presence of the amino group at the 4-position enhances its interaction with various biological targets.

The compound's biological activity is primarily attributed to its ability to modulate enzyme activity and interact with cellular receptors. Key mechanisms include:

- Enzyme Inhibition : It acts as an inhibitor of poly(ADP-ribose) polymerase (PARP), which is crucial in DNA repair processes. This inhibition can lead to enhanced sensitivity of cancer cells to chemotherapy and radiotherapy .

- Anti-inflammatory Effects : It has been shown to suppress pro-inflammatory cytokines such as IL-6 and TNF-α in LPS-treated microglial cells, indicating potential use in neuroinflammatory conditions .

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity through various pathways:

- Inhibition of Cancer Cell Proliferation : The compound has demonstrated efficacy against several cancer cell lines, including colon carcinoma (CT26) cells, by inhibiting cell adhesion and migration.

-

Mechanisms Involved :

- Downregulation of NF-κB : This transcription factor is involved in cell survival and inflammation; its inhibition contributes to reduced metastasis.

- Reduction of Integrin β1 : Lower levels of this receptor decrease cell adhesion, further inhibiting metastasis.

- Matrix Metalloproteinases (MMPs) : The compound reduces the expression and activity of MMP-2 and MMP-9, which are critical for cancer cell invasion.

Case Studies

A series of studies have explored the biological effects of this compound:

- Study on Cancer Cell Lines :

- Inflammation Model :

Data Tables

Propriétés

IUPAC Name |

4-amino-2H-isoquinolin-1-one;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O.ClH/c10-8-5-11-9(12)7-4-2-1-3-6(7)8;/h1-5H,10H2,(H,11,12);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDRKXJVMPLWSGZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CNC2=O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.